![molecular formula C23H23N7O2 B2654349 (4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-10-4](/img/structure/B2654349.png)
(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, and a piperazine ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds is often optimized using computational chemistry software packages . The structure is likely to be planar due to the presence of the aromatic rings, which allows for π-π stacking interactions.Chemical Reactions Analysis
The chemical reactions involving similar compounds often feature high regioselectivity, good functional group tolerance, and a wide substrate scope .Scientific Research Applications
Antimicrobial Activities :
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study involved the synthesis of novel 1,2,4-triazole derivatives, including compounds related to the mentioned chemical, and evaluated their antimicrobial activities. Some of these compounds showed good or moderate activities against microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Synthesis of Novel Compounds :
- A New Approach for the Synthesis of Some Pyrazolo[5,1‐c]Triazines and Pyrazolo[1,5‐a]Pyrimidines Containing Naphtofuran Moiety : This research focused on synthesizing novel compounds, including pyrazolo[1,5-a]pyrimidine derivatives. These synthesized compounds were characterized using various analytical techniques (Abdelhamid, A., Shokry, S. A., & Tawfiek, S. M., 2012).
Biological Activity Studies :
- Synthesis and Biological Activity of Triazole Analogues of Piperazine : This study reported the synthesis of triazole analogues of piperazine and their evaluation for antibacterial activity. Compounds with 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, 4-bromophenyl, and 3-nitrophenyl moieties showed significant inhibition of bacterial growth (Nagaraj, A., Srinivas, S., & Rao, G. N., 2018).
Imaging Agents in Medical Research :
- Synthesis of [11C]HG-10-102-01 as a New Potential PET Agent for Imaging of LRRK2 Enzyme in Parkinson's Disease : This paper discusses the synthesis of a compound similar to the mentioned chemical and its potential as a PET imaging agent for studying the LRRK2 enzyme in Parkinson's disease (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Anticonvulsant Drug Development :
- Development and Validation of HPLC Determination of Related Substances in A Novel Anticonvulsant Agent Epimidin : In this study, a new HPLC method was developed and validated for the determination of related substances in a novel anticonvulsant drug, which includes derivatives of the mentioned chemical (Severina, H., Gubar, S., Bezruk, I., Materiienko, A., Ivanauskas, L., Bunyatyan, V., Kovalenko, S., Scupa, O. O., & Georgiyants, V., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-3-7-18(8-4-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)17-5-9-19(32-2)10-6-17/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCGGZJFHHJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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